molecular formula C9H13N3O B8032667 2-(Cyclopentylamino)pyrimidin-5-OL

2-(Cyclopentylamino)pyrimidin-5-OL

Cat. No.: B8032667
M. Wt: 179.22 g/mol
InChI Key: IVSBLPWFTHHOEC-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)pyrimidin-5-OL (CAS: 1864825-94-4) is a pyrimidine derivative featuring a hydroxyl group at position 5 and a cyclopentylamino substituent at position 2. Its molecular formula is inferred as C₉H₁₄N₃O, with a calculated molecular weight of 180.23 g/mol. This compound is structurally characterized by a bicyclic framework, combining a pyrimidine ring with a cyclopentyl group, which may enhance its stability and solubility compared to simpler pyrimidine analogs.

Properties

IUPAC Name

2-(cyclopentylamino)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8-5-10-9(11-6-8)12-7-3-1-2-4-7/h5-7,13H,1-4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSBLPWFTHHOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)pyrimidin-5-OL typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopentylamino Group: The cyclopentylamino group is introduced via nucleophilic substitution. This can be achieved by reacting the pyrimidine derivative with cyclopentylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Hydroxylation: The hydroxyl group at the fifth position can be introduced through selective oxidation of a precursor compound, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products

    Oxidation: Formation of 2-(Cyclopentylamino)pyrimidin-5-one.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopentylamino)pyrimidin-5-OL has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.

    Biological Studies: The compound is used in studies investigating the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.

    Industrial Chemistry: It is utilized in the development of new materials and catalysts due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(Cyclopentylamino)pyrimidin-5-OL exerts its effects involves its interaction with specific molecular targets. The cyclopentylamino group enhances binding affinity to certain enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Molecular Weight (g/mol) Key Functional Groups Suppliers Applications/Notes
2-(Cyclopentylamino)pyrimidin-5-OL 1864825-94-4 180.23 (calculated) Hydroxyl, cyclopentylamino 2 Potential pharmaceutical intermediate; limited commercial availability
2-(Cyclopentylamino)pyrimidine-5-boronic acid, pinacol ester 945347-52-4 332.23 (estimated) Boronic ester, cyclopentylamino 11 Suzuki-Miyaura cross-coupling precursor; high supplier count reflects synthetic utility
2-(Piperidin-4-yl)pyrimidin-5-ol 1890902-25-6 179.20 Hydroxyl, piperidine Discontinued Discontinued status suggests stability or efficacy challenges; piperidine moiety common in bioactive compounds

Key Findings:

Structural Variations: The boronic ester derivative replaces the hydroxyl group with a boronate, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura), which the parent compound cannot . 2-(Piperidin-4-yl)pyrimidin-5-ol substitutes cyclopentylamino with a piperidine ring, altering solubility and hydrogen-bonding capacity. Piperidine’s rigidity may reduce conformational flexibility compared to cyclopentyl groups .

Commercial Availability: The boronic ester derivative has 11 suppliers, indicating broad industrial demand for synthetic intermediates.

Discussion of Research Findings

Functional Group Impact

  • Cyclopentylamino vs. Piperidine: Cyclopentyl’s smaller ring size may improve metabolic stability compared to piperidine, which is prone to oxidation .

Commercial and Industrial Relevance

The boronic ester derivative’s prevalence underscores its utility in medicinal chemistry for constructing complex architectures.

Notes

  • Molecular weights for some compounds are inferred due to incomplete data in provided evidence.
  • The discontinued status of 2-(Piperidin-4-yl)pyrimidin-5-ol underscores the importance of substituent choice in optimizing stability and efficacy.

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